molecular formula C20H19FN2O2 B2550231 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide CAS No. 898455-29-3

2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide

Cat. No.: B2550231
CAS No.: 898455-29-3
M. Wt: 338.382
InChI Key: OZPLIRGIUJJPDU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN2O2 and its molecular weight is 338.382. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

  • Compounds structurally related to 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide, specifically amide-containing isoquinoline derivatives, have been studied for their structural aspects and properties, particularly in forming crystalline solids and gels upon treatment with various acids. These properties are significant in understanding the chemical behavior and potential applications of such compounds (Karmakar, Sarma, & Baruah, 2007).

Fluorescence and Chemosensor Applications

  • Derivatives of quinoline, a related compound to this compound, have been developed as chemosensors, particularly for detecting Zn2+ in living cells and aqueous solutions. This application is significant in biological and environmental monitoring (Park et al., 2015).

Antitubercular and Antimicrobial Applications

  • Compounds similar to this compound, particularly 2-(quinolin-4-yloxy)acetamides, have shown potent in vitro inhibition of Mycobacterium tuberculosis growth. This includes efficacy against drug-resistant strains and low toxicity to mammalian cells, suggesting potential applications in tuberculosis treatment (Pissinate et al., 2016).

Lanthanide Complexes and Luminescent Properties

  • Aryl amide type ligands related to the chemical structure of this compound have been used to synthesize lanthanide complexes. These complexes exhibit notable luminescent properties, useful in various applications including sensing and imaging (Wu et al., 2006).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-16-6-3-13(4-7-16)10-18(24)22-17-11-14-2-1-9-23-19(25)8-5-15(12-17)20(14)23/h3-4,6-7,11-12H,1-2,5,8-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPLIRGIUJJPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)CC4=CC=C(C=C4)F)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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